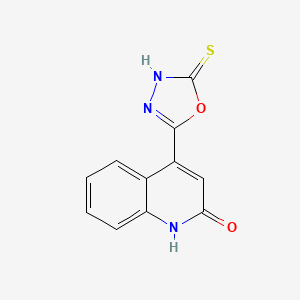
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one is a heterocyclic compound that features both quinoline and oxadiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline moiety. Common synthetic routes may include:
Cyclization reactions: Starting from appropriate hydrazides and carbon disulfide under basic conditions to form the oxadiazole ring.
Condensation reactions: Combining the oxadiazole intermediate with quinoline derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanylidene group to sulfoxide or sulfone.
Reduction: Reduction of the oxadiazole ring or quinoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the quinoline ring.
Applications De Recherche Scientifique
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one may have several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Binding to specific enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Mercapto-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one
- 4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one
Uniqueness
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one may be unique in its specific combination of the oxadiazole and quinoline rings, which could confer distinct biological activities or chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
77162-95-9 |
|---|---|
Formule moléculaire |
C11H7N3O2S |
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H7N3O2S/c15-9-5-7(10-13-14-11(17)16-10)6-3-1-2-4-8(6)12-9/h1-5H,(H,12,15)(H,14,17) |
Clé InChI |
NUHCNYSTWUUHBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NNC(=S)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


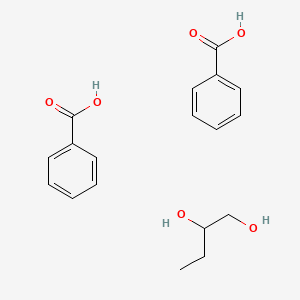
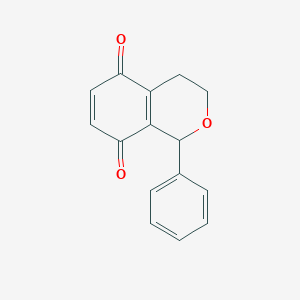
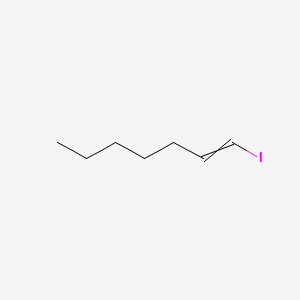
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
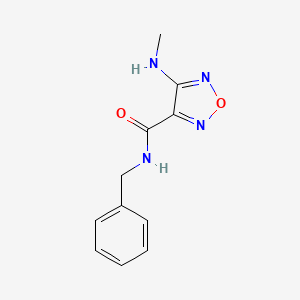
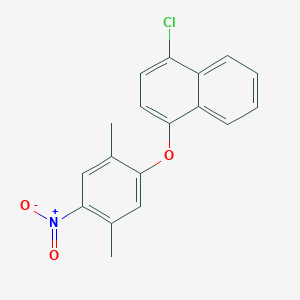
![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)
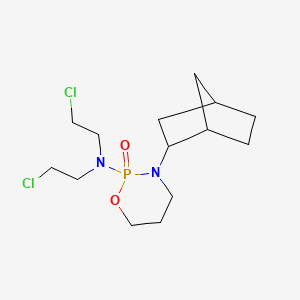
![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
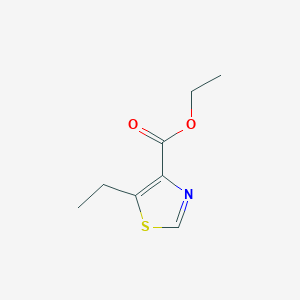
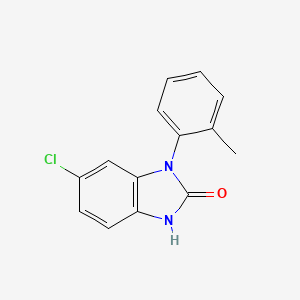
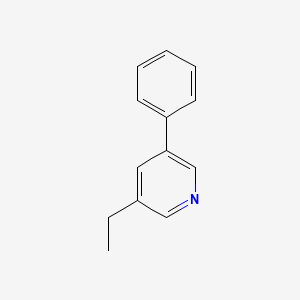
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
